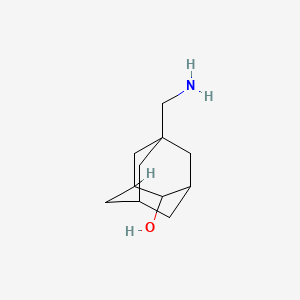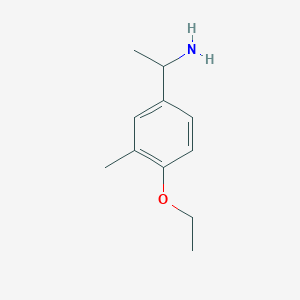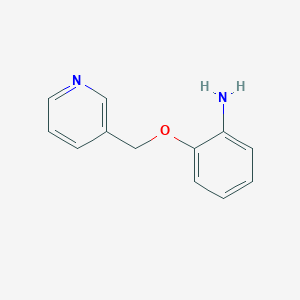![molecular formula C12H16O2 B3078726 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 105321-55-9](/img/structure/B3078726.png)
1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one
Vue d'ensemble
Description
1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 . The compound is also known as Ethanone, 1-[3-methyl-4-(1-methylethoxy)phenyl]- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO/c1-8(2)14-12-6-5-11(10(4)13)7-9(12)3/h5-8,10H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.25 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Development of New Compounds
- 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one is involved in the synthesis of new bis-1,2,4-triazole derivatives. These derivatives are characterized by various spectroscopic methods and hold potential in various chemical applications (Bekircan & Bektaş, 2006).
Structural Analysis and Computational Studies
- Research involving structural analysis and computational studies of cathinones includes compounds similar to this compound. These studies utilize techniques like FTIR, NMR spectroscopy, and X-ray diffraction for detailed characterization (Nycz et al., 2011).
Green Chemistry and Synthesis in Aqueous Medium
- In green chemistry, this compound is used in the synthesis of polysubstituted pyrrole derivatives. This metal-free method involves cycloaddition processes and represents an environmentally friendly approach (Kumar, Rāmānand & Tadigoppula, 2017).
Antimicrobial and Antiradical Activity
- This compound is also found in studies exploring the synthesis of molecules with antimicrobial and antiradical activity. These studies contribute to the development of new biologically active compounds (Čižmáriková et al., 2020).
Molecular Dynamics and High-Pressure Studies
- Research on molecular dynamics and high-pressure properties of monohydroxy alcohols includes investigations on compounds structurally related to this compound. These studies offer insights into the behavior of such compounds under varying pressure conditions (Kołodziej et al., 2020).
QSAR Analysis for Antioxidant Activity
- QSAR-analysis of derivatives related to this compound assesses their potential as antioxidants. This research is essential for the design of new antioxidants and for understanding molecular structure-activity relationships (Drapak et al., 2019).
Propriétés
IUPAC Name |
1-(3-methyl-4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)14-12-6-5-11(10(4)13)7-9(12)3/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCGOVURRWYPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

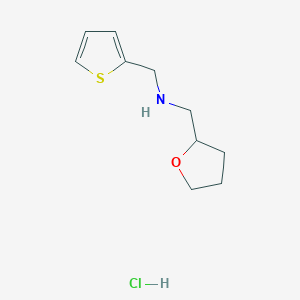
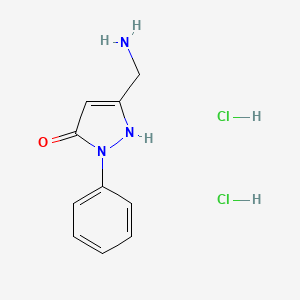
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3078659.png)
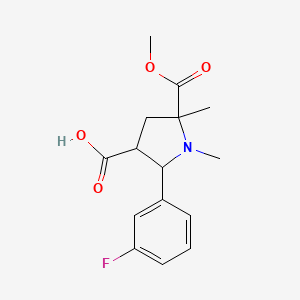



![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3078688.png)
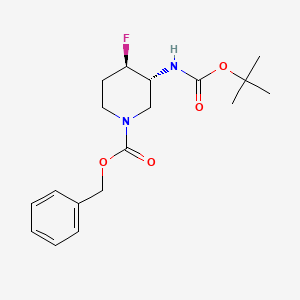
![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)
